molecular formula C11H16O3 B13963680 1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- CAS No. 54845-41-9

1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)-

Cat. No.: B13963680
CAS No.: 54845-41-9
M. Wt: 196.24 g/mol
InChI Key: JOOOXGGAHUBKTL-UHFFFAOYSA-N
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Description

1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- (CAS: Not explicitly provided; molecular formula: C₁₂H₁₈O₂, MW: 194.27 g/mol) is a diol derivative featuring a benzene ring substituted with two hydroxymethyl groups at the 1,3-positions, a hydroxyl group at the 2-position, and a 1-methylethyl (isopropyl) group at the 5-position. Its structure combines aromaticity with polar hydroxyl and bulky isopropyl substituents, conferring unique physicochemical properties.

Key Properties :

  • Appearance: Colorless to pale yellow oily liquid.
  • Solubility: Miscible with ethanol, dimethyl sulfoxide, and methyl ether.
  • Melting Point: 24–28°C.
  • Boiling Point: 183–185°C.

Properties

CAS No.

54845-41-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2,6-bis(hydroxymethyl)-4-propan-2-ylphenol

InChI

InChI=1S/C11H16O3/c1-7(2)8-3-9(5-12)11(14)10(4-8)6-13/h3-4,7,12-14H,5-6H2,1-2H3

InChI Key

JOOOXGGAHUBKTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)CO)O)CO

Origin of Product

United States

Preparation Methods

Direct Hydroxymethylation of Alkylphenols

One of the primary and well-documented methods for synthesizing 1,3-Benzenedimethanol derivatives involves the hydroxymethylation of alkyl-substituted phenols using formaldehyde under basic aqueous conditions.

Example from 4-(tert-butyl)phenol hydroxymethylation:

  • Starting Material: 4-(tert-butyl)phenol (structurally similar to the isopropyl-substituted phenol)
  • Reagents and Conditions:
    • Aqueous sodium hydroxide (4%) solution at 50 °C
    • Formaldehyde solution (37%) added at room temperature
    • Reaction time: 72 hours (3 days)
  • Procedure:
    • Dissolve 4-(tert-butyl)phenol in 4% NaOH solution at 50 °C.
    • Cool to room temperature and add formaldehyde solution.
    • Stir for 72 hours at ~20 °C.
    • Quench with concentrated HCl.
    • Extract with chloroform, wash with water and brine.
    • Dry organic layer over anhydrous MgSO4.
    • Concentrate and purify by silica gel chromatography.
  • Yield: 97% of (5-(tert-butyl)-2-hydroxy-1,3-phenylene)dimethanol as a colorless oil.
  • Characterization: 1H NMR confirms structure with characteristic singlets for tert-butyl and hydroxymethyl protons.

This method is adaptable to 2-hydroxy-5-(1-methylethyl) substitution by using the corresponding alkylphenol starting material (i.e., 4-isopropylphenol) and following similar hydroxymethylation conditions.

Step Reagents/Conditions Purpose Outcome
1 4-(tert-butyl)phenol + 4% NaOH, 50 °C Dissolution and activation Phenolate ion formation
2 Add 37% formaldehyde, stir 72 h, 20 °C Hydroxymethylation Formation of bis(hydroxymethyl) derivative
3 Quench with HCl, extract, dry Neutralization and isolation Purified product
4 Silica gel chromatography Purification High purity compound

Multi-Step Synthesis via Haloacetylation and Reduction

Another synthetic route involves the preparation of substituted benzaldehyde derivatives followed by haloacetylation, amination, and reduction steps. This method is more complex but allows for precise functional group transformations and is used in pharmaceutical intermediate synthesis.

  • Key Steps:

    • Haloacetylation: 2-hydroxybenzaldehyde is reacted with haloacetyl halides (e.g., bromoacetyl chloride) under Friedel-Crafts conditions using aluminum trichloride as a catalyst in dichloromethane solvent.
    • Amination: The haloacetylated aldehyde is reacted with amines such as 1,1-dimethylethanamine (tert-butylamine analog) to form amino ketone intermediates.
    • Reduction: The ketone intermediates are reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding benzenedimethanol derivatives.
    • Deprotection: If protective groups are used, catalytic hydrogenolysis (e.g., Pd/C under hydrogen atmosphere) is applied to remove them.
  • Advantages:

    • No need for protecting groups on hydroxy or aldehyde functions.
    • High yields and purity achievable.
    • Applicable to derivatives with various alkyl substitutions.
  • Example Conditions:

    • Haloacetylation: Aluminum trichloride in dichloromethane, reflux for 16 hours.
    • Amination: Reaction with amine at ambient temperature.
    • Reduction: NaBH4 in biphasic solvent system (methanol and n-heptane), temperature 5-10 °C, 10 hours.
    • Purification: Activated carbon treatment, solvent swapping, crystallization.
Step Reagents/Conditions Purpose Outcome
Haloacetylation 2-hydroxybenzaldehyde + bromoacetyl chloride + AlCl3, reflux Introduce haloacetyl group 5-(haloacetyl)-2-hydroxybenzaldehyde
Amination 5-(haloacetyl)-2-hydroxybenzaldehyde + 1,1-dimethylethanamine Form amino ketone intermediate Amino ketone derivative
Reduction NaBH4 in methanol/n-heptane biphasic system, 5-10 °C Reduce ketone to alcohol 1,3-Benzenedimethanol derivative
Deprotection Catalytic hydrogenolysis (Pd/C, H2) Remove protective groups Pure benzenedimethanol derivative

This method is documented in patents related to salmeterol and albuterol synthesis, demonstrating its robustness and scalability.

Reductive Alkylation and Functionalization

A related approach involves reductive alkylation of hydroxybenzaldehyde derivatives with amines and subsequent reduction:

  • Process:

    • Reductive alkylation of 2-hydroxy-5-substituted benzaldehydes with amines.
    • Use of lithium aluminum hydride (LiAlH4) for reduction of intermediates.
    • Purification by crystallization or chromatography.
  • Applications: Preparation of derivatives with varied alkyl or aryl substituents, useful for drug intermediates.

  • Example:

    • Reaction of 5-(haloacetyl)-2-hydroxybenzaldehyde with amine.
    • Reduction of resulting ketone to diol.
    • Purification to yield 1,3-benzenedimethanol derivatives.

This method allows for structural diversity and is described in patent literature with detailed experimental procedures.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Hydroxymethylation Alkylphenol (e.g., 4-(tert-butyl)phenol) NaOH (4%), formaldehyde (37%), 20-50 °C, 72 h 97 Simple, high yield, suitable for alkylphenols
Haloacetylation + Amination + Reduction 2-Hydroxybenzaldehyde + haloacetyl halide AlCl3, bromoacetyl chloride, amine, NaBH4, biphasic solvent High Multi-step, no protecting groups needed, scalable
Reductive Alkylation + Reduction 5-(Haloacetyl)-2-hydroxybenzaldehyde + amine LiAlH4 reduction, catalytic hydrogenolysis Good Allows functional group diversity, pharmaceutical relevance

Research Data and Characterization

  • NMR Data (from hydroxymethylation example):

    • 1H NMR (400 MHz, CDCl3): δ 1.27 (s, 9H, tert-butyl), 2.52 (broad, 2H, hydroxyl), 4.80 (s, 4H, CH2OH), 7.08 (s, 2H, aromatic), 7.90 (broad, 1H, phenolic OH).
  • Purification Techniques:

    • Silica gel column chromatography (petroleum ether/ethyl acetate 5:3)
    • Activated carbon treatment for decolorization
    • Crystallization from ethyl acetate/light petroleum mixtures
  • Reaction Monitoring:

    • TLC for reaction progress
    • Extraction and washing to remove impurities
    • Use of biphasic solvent systems for selective extraction and reduction

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or carboxylates are used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(1-methylethyl)benzaldehyde or 2-hydroxy-5-(1-methylethyl)benzoic acid.

    Reduction: Formation of 1,3-benzenedimethanol derivatives.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and functional derivatives are compared below based on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Functional Groups Molecular Formula MW (g/mol) Key Properties/Applications Reference
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- 1,3-dihydroxymethyl, 2-hydroxy, 5-isopropyl C₁₂H₁₈O₂ 194.27 Oily liquid; polymer crosslinker, drug intermediate
1,3-Benzenedimethanol, 5-chloro-α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy- (898542-81-9) 5-chloro, 4-hydroxy, tert-butylamino-methyl C₁₄H₂₁ClNO₃ 286.78 Solid; pharmaceutical intermediate (e.g., β-agonist derivatives)
a'-[[(1,3-Benzenedimethanol)amino]methyl]-4-hydroxy- (51022-70-9) Sulfonic acid group, benzenedimethanol core C₁₃H₂₁NO₃·½H₂SO₄ 576.71 Pharmaceutical use (anti-inflammatory agents); LD₅₀ varies by route
Levalbuterol Related Compound F (CAS: Not provided) 4-(Benzyloxy), tert-butylamino, hydroxymethyl C₂₀H₂₇NO₃ 329.44 Certified reference material; β₂-adrenergic receptor agonist impurity

Key Observations:

Sulfonic acid derivatives (e.g., CAS 51022-70-9) exhibit higher molecular weights and ionic character, favoring pharmaceutical solubility but limiting polymer compatibility .

Analytical Behavior: In HPLC analysis (per USP methods), benzenedimethanol derivatives with polar groups (e.g., hydroxy, amino) show lower relative retention times (e.g., 0.4–2.2) compared to non-polar analogs .

Synthetic Utility: The target compound’s diol structure enables dual reactivity (esterification, etherification), contrasting with mono-functional analogs like Levalbuterol impurities, which are restricted to single-site modifications .

Biological Activity

1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)-, also known as a derivative of benzenediol, has garnered attention in biochemical research due to its potential biological activities. This compound is structurally characterized by the presence of hydroxyl and alkyl groups, which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. In vitro studies have shown that benzenediols can scavenge free radicals effectively, suggesting that 1,3-Benzenedimethanol may possess similar properties.

Antimicrobial Effects

The antimicrobial activity of related benzenediols has been documented. For instance, studies have demonstrated that certain derivatives exhibit inhibitory effects against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of benzenediol derivatives on cancer cell lines. These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. The detailed mechanisms remain under investigation but suggest potential therapeutic applications.

Study 1: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant capabilities of various benzenediol derivatives, including 1,3-Benzenedimethanol, it was found that the compound exhibited a notable ability to reduce oxidative stress markers in cultured cells. The results indicated a dose-dependent response, particularly at concentrations above 50 µM.

Concentration (µM)% Reduction in Oxidative Stress
1015%
2535%
5060%
10085%

Study 2: Antimicrobial Efficacy

A comparative analysis was performed to evaluate the antimicrobial effects of various benzenediol derivatives against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to measure inhibition zones.

CompoundS. aureus Inhibition Zone (mm)E. coli Inhibition Zone (mm)
1,3-Benzenedimethanol1512
Control (No Treatment)00

Mechanistic Insights

The biological activity of 1,3-Benzenedimethanol can be attributed to its ability to interact with cellular components. The hydroxyl groups likely facilitate hydrogen bonding with proteins and nucleic acids, enhancing its bioactivity. Additionally, the hydrophobic alkyl group may aid in membrane penetration, further influencing its efficacy.

Q & A

Q. How can researchers optimize the synthesis of 1,3-Benzenedimethanol derivatives for reproducible yields?

Methodological Answer: A factorial design approach is recommended to systematically evaluate variables such as temperature, catalyst concentration, and reaction time . For example, a 2³ factorial experiment (three factors at two levels) can identify interactions between variables. Pre-test and post-test experimental frameworks, as described in quasi-experimental designs, ensure baseline comparisons and validate reproducibility . Data should be analyzed using ANOVA to isolate significant factors affecting yield.

Q. What spectroscopic techniques are most effective for characterizing structural purity of 1,3-Benzenedimethanol derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydroxy and isopropyl substituents. Coupled with High-Resolution Mass Spectrometry (HRMS), this ensures molecular weight validation and functional group identification. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended, as outlined in pharmaceutical secondary standard protocols .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer: Accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) can predict degradation pathways. Use a split-plot design to minimize experimental runs while testing multiple stressors. Monitor degradation products via LC-MS and quantify using calibration curves. Include control groups to distinguish intrinsic instability from external factors .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict reaction kinetics for synthesizing this compound?

Methodological Answer: COMSOL Multiphysics enables finite element analysis (FEA) to simulate heat and mass transfer in batch reactors. Coupled with AI-driven parameter optimization, this tool can predict rate constants and activation energies. Validate simulations with empirical data from differential scanning calorimetry (DSC) and in-situ FTIR monitoring .

Q. What strategies resolve contradictions in spectroscopic data for isomeric byproducts?

Methodological Answer: Multi-dimensional NMR techniques (e.g., HSQC, NOESY) can differentiate isomers by correlating proton-carbon couplings and spatial proximity. Pair this with Density Functional Theory (DFT) calculations to predict NMR chemical shifts and validate assignments. Cross-reference results with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanism in catalytic systems?

Methodological Answer: Isotopic labeling (e.g., deuterium or ¹³C tracing) combined with kinetic isotope effects (KIE) can identify rate-determining steps. Use stopped-flow spectroscopy to capture transient intermediates. For heterogeneous catalysis, Operando spectroscopy (e.g., Raman or XAFS) under reaction conditions provides real-time mechanistic insights .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in toxicity studies?

Methodological Answer: Non-linear regression models (e.g., Hill equation or log-logistic curves) are suitable. Use the Akaike Information Criterion (AIC) to compare model fits. Bootstrap resampling enhances confidence intervals for EC₅₀ values. Ensure replicates (n ≥ 6) to account for biological variability .

Q. How can AI-driven autonomous laboratories improve high-throughput screening for derivative synthesis?

Methodological Answer: Implement reinforcement learning (RL) algorithms to iteratively optimize reaction conditions. Autonomous labs integrate robotic liquid handlers with real-time analytics (e.g., inline NMR or MS). For example, AI can prioritize reaction parameters from historical data, reducing experimental iterations by 40–60% .

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